N20C hydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N20C hydrochloride involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride to form 2-((3,3-diphenylpropyl)amino)acetamide. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows the laboratory preparation route with optimization for large-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the amino group can be replaced by other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to its corresponding amine and carboxylic acid derivatives under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products:

Substitution Reactions: Products depend on the substituent introduced.

Hydrolysis: The major products are 3,3-diphenylpropylamine and acetic acid.

Scientific Research Applications

N20C hydrochloride is extensively used in scientific research due to its ability to block NMDA receptors. Its applications include:

Neuroprotection: It is used to study neuroprotective mechanisms in various models of neurodegenerative diseases.

Pharmacological Studies: The compound is employed in pharmacological research to understand the role of NMDA receptors in synaptic transmission and plasticity.

Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting NMDA receptors

Mechanism of Action

N20C hydrochloride exerts its effects by binding to the ion channel associated with the NMDA receptor, preventing the influx of calcium ions. This blockade inhibits excitotoxicity, a process that leads to neuronal damage and death. The compound’s neuroprotective activity is attributed to its ability to modulate synaptic transmission and reduce excessive neuronal firing .

Comparison with Similar Compounds

Dizocilpine (MK-801): Another non-competitive NMDA receptor antagonist with similar neuroprotective properties.

Felbamate: An anti-epileptic agent that also acts on NMDA receptors.

Cycloleucine: An antagonist of NMDA receptor-associated glycine receptors.

Uniqueness: N20C hydrochloride is unique due to its specific binding kinetics and strong voltage dependence, which contribute to its rapid on-off blockade of NMDA receptors. This makes it particularly effective in studies requiring precise modulation of NMDA receptor activity .

Biological Activity

N20C hydrochloride, chemically known as 2-(3,3-diphenylpropylamino)acetamide hydrochloride, is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neuroprotection and the treatment of various neurological disorders.

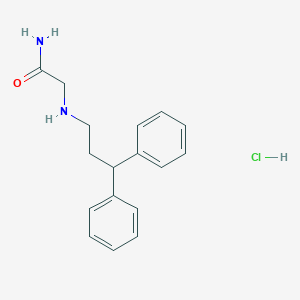

- IUPAC Name : 2-(3,3-diphenylpropylamino)acetamide; hydrochloride

- Molecular Formula : C17H21ClN2O

- Molecular Weight : 304.8 g/mol

- CAS Number : 1177583-87-7

This compound functions by binding to the ion channel associated with NMDA receptors, effectively blocking glutamate-induced calcium influx. This mechanism is critical in the context of excitotoxicity, where excessive stimulation of NMDA receptors can lead to neuronal damage and death. The compound exhibits an IC50 value of approximately 5 μM, indicating its potency in inhibiting NMDA receptor activity .

Neuroprotection

This compound has been studied for its neuroprotective properties in various models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity makes it a candidate for protecting neurons from excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Studies

Research indicates that this compound plays a significant role in understanding synaptic transmission and plasticity through its action on NMDA receptors. It is utilized in studies aimed at elucidating the underlying mechanisms of synaptic dysfunctions that are prevalent in several neurological disorders .

Drug Development

The compound serves as a lead molecule in the development of new therapeutic agents targeting NMDA receptors. Its unique binding kinetics and voltage dependence make it particularly suitable for applications requiring precise modulation of NMDA receptor activity .

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| This compound | Non-competitive NMDA antagonist | Blocks glutamate-induced Ca2+ influx | 5 |

| Dizocilpine (MK-801) | Non-competitive NMDA antagonist | Similar mechanism; used in research | 0.1 |

| Felbamate | Anti-epileptic agent | Modulates NMDA receptor activity | 10 |

| Cycloleucine | Glycine receptor antagonist | Inhibits glycine co-agonist site on NMDA receptors | Not specified |

Case Studies and Research Findings

- Neuroprotective Mechanisms : A study conducted by Rosa Planells-Cases et al. demonstrated that this compound effectively reduced neuronal death in models subjected to excitotoxic conditions, highlighting its potential role in therapeutic strategies for neurodegenerative diseases.

- Behavioral Studies : In preclinical trials involving animal models, this compound was shown to improve cognitive function and reduce anxiety-like behaviors, suggesting its broader implications beyond simple neuroprotection .

- Drug Delivery Systems : Recent formulations utilizing this compound have explored novel drug delivery systems that enhance bioavailability and target specific brain regions, thereby improving therapeutic outcomes for neurological conditions .

Future Directions

The future of this compound appears promising as ongoing research continues to explore its applications in drug development and neuroprotection. The global market for this compound is expected to expand significantly by 2029, driven by increasing interest in NMDA receptor modulators for treating various neurological disorders .

Properties

IUPAC Name |

2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJDLPUASJEVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.